Sucrose 6-benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

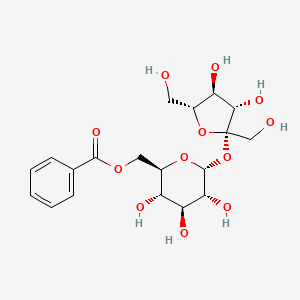

Sucrose 6-benzoate, also known as Benzoylsaccharose , is a compound that forms a continuous film on skin, hair, or nails and acts as a plasticizer, softening and softening another substance that otherwise could not easily be deformed, dispersed, or worked . It is a white powder or crystalline solid at room temperature . It has good solubility in polar solvents such as ethanol or dimethylformamide . It can dissolve in acidic or alkaline solutions . It can also be used as an additive in fragrances, flavors, and coatings . It is also used as a solvent for coatings and resins .

Synthesis Analysis

Sucrose 6-benzoate can be synthesized by reacting sucrose with a 1,3-di (hydrocarbyloxy)-1,1,3,3-tetra (hydrocarbyl)distannoxane to produce a 1,3-di- (6-O-sucrose)-1,1,3,3-tetra (hydrocarbyl)distannoxane, which can be acylated to produce a sucrose-6-ester . Another method involves reacting sucrose with a carboxylic acid anhydride such as acetic or benzoic anhydride in a reaction mixture containing a polar aprotic solvent .Molecular Structure Analysis

The molecular formula of Sucrose 6-benzoate is C19H26O12 . Its average mass is 446.402 Da and its monoisotopic mass is 446.142426 Da .Physical And Chemical Properties Analysis

Sucrose 6-benzoate is a solid compound . It is soluble in aromatics, ketones, and esters, but insoluble in water, alcohols, and aliphatics . Its melting point ranges from 93 to 100 °C .科学的研究の応用

Synthesis Methods

- Regioselective Synthesis : Sucrose 6-benzoate can be synthesized via dibutyltin oxide with an 84.6% yield under specific conditions (Liao Jing, 2002).

- Alternative Synthesis with Cesium Carbonate : Another method uses cesium carbonate as a catalyst, yielding an 81.0% success rate (Q. Xin, 2013).

Chemical Transformations

- Selective Transformations at Terminal Positions : Sucrose 6-benzoate is useful for regio- and stereoselective transformations at terminal positions, facilitating the synthesis of various modified derivatives (S. Jarosz & M. Mach, 2002).

- Copolymerization : This compound has been used in the selective esterification for the synthesis of chiral copolymers containing sucrose (M. T. Barros, Krasimira T. Petrova, & A. Ramos, 2004).

Analytical Applications

- Chromatography : It's utilized in studying the effects on reversed-phase liquid chromatography solute retention, providing insights into the interaction between solutes and phases (E. Peyrin et al., 2001).

- Thin Layer Chromatography : Sucrose 6-benzoate has been analyzed using thin layer chromatography during its synthesis process, demonstrating its utility in reaction progress monitoring (Liao Jing, 2000).

Safety and Hazards

Sucrose 6-benzoate may cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It is also advised to use only in an area equipped with a safety shower and to ensure that eyewash stations and safety showers are close to the workstation location .

将来の方向性

There is a demand from farmer–producer companies and food processing industries to develop bottling technology and a transportation/distribution protocol for palm sap similar to common soft drinks . Different techniques were followed for bottling palm sap, but none proved successful at the pilot level or commercial scale . To develop a systemic preservation technique, it is crucial to understand the biochemical composition, fermentation chemistry, and existing preservation methods and their disadvantages .

特性

IUPAC Name |

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O12/c20-6-10-13(23)16(26)19(8-21,30-10)31-18-15(25)14(24)12(22)11(29-18)7-28-17(27)9-4-2-1-3-5-9/h1-5,10-16,18,20-26H,6-8H2/t10-,11-,12-,13-,14+,15-,16+,18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHCRQREQZIDSI-OVUASUNJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sucrose 6-benzoate | |

CAS RN |

127924-16-7 |

Source

|

| Record name | Sucrose 6-benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127924167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCROSE 6-BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTD278O4JF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-methyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B1651473.png)

![3-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclopropyl]prop-2-ynoic acid](/img/structure/B1651474.png)

![3-{[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methyl}-4H-chromen-4-one](/img/structure/B1651476.png)

![(3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-[2-(1H-1,2,4-triazol-5-yl)phenyl]methanone](/img/structure/B1651479.png)

![3-methyl-2-[2-(4H-1,2,4-triazol-4-yl)propyl]pyridine](/img/structure/B1651480.png)

![1-cyclopentyl-4-[(5-cyclopropyl-4-phenyl-1H-imidazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B1651481.png)

![5-{[3-(4-Fluorophenoxy)piperidin-1-yl]carbonyl}-2-pyridin-3-ylpyrimidine](/img/structure/B1651482.png)

![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1651486.png)

![2-[(1-isopropylpiperidin-4-yl)methyl]-8-methyloctahydro-2H-pyrazino[1,2-a]pyrazine](/img/structure/B1651487.png)

![7-[4-(3-hydroxypyrrolidin-1-yl)pyrimidin-2-yl]-2,3-dimethyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B1651489.png)

![N-methyl-1-[4-(5-methylpyridin-2-yl)piperidin-4-yl]-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)methanamine](/img/structure/B1651490.png)

![1-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1651492.png)

![2-ethyl-N-[1-(2-ethyl-1,2,4-triazol-3-yl)ethyl]-6-methylpyrimidin-4-amine](/img/structure/B1651495.png)